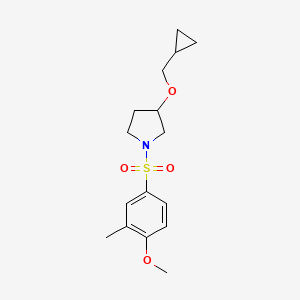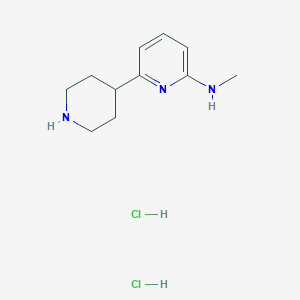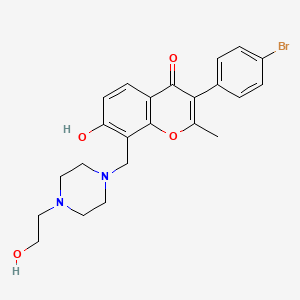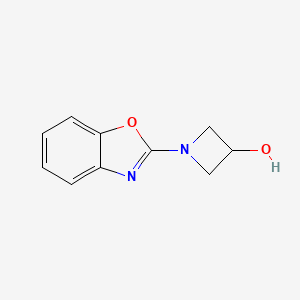
Potassium 5-hydroxy-5-phenylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C11H13KO3 and a molecular weight of 232.32 g/mol . It is a potassium salt of 5-hydroxy-5-phenylpentanoic acid, characterized by the presence of a hydroxyl group and a phenyl group attached to a pentanoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-hydroxy-5-phenylpentanoate typically involves the reaction of 5-hydroxy-5-phenylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours to ensure complete neutralization
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more sophisticated equipment to ensure purity and efficiency. The process includes:
Large-scale reactors: To handle bulk quantities
Purification steps: Such as crystallization or filtration to obtain the pure compound
Quality control: To ensure the product meets industry standards
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-hydroxy-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve a catalyst like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 5-oxo-5-phenylpentanoic acid.
Reduction: Formation of 5-hydroxy-5-phenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Potassium 5-hydroxy-5-phenylpentanoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Potassium 5-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5-hydroxy-5-phenylpentanoate
- Calcium 5-hydroxy-5-phenylpentanoate
- Magnesium 5-hydroxy-5-phenylpentanoate
Uniqueness
Potassium 5-hydroxy-5-phenylpentanoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological interactions compared to its sodium, calcium, and magnesium counterparts. The potassium ion can also affect the compound’s stability and its behavior in different chemical environments.
Eigenschaften
IUPAC Name |
potassium;5-hydroxy-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.K/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPFIOYULOXZDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)
![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)
![3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole](/img/structure/B2690737.png)

![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)


![1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole](/img/structure/B2690744.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2690750.png)

